BenchChemオンラインストアへようこそ!

4-Morpholin-4-yl-thieno[3,2-d]pyrimidine

PI3K Kinase Inhibitor Cancer

PI3-Kinase α Inhibitor 2 is the most extensively characterized morpholino-thienopyrimidine, offering a definitive benchmark for PI3Kα-targeted research. With an IC50 of 2 nM against p110α and 8-fold selectivity over p110β, it resolves PI3K isoform-specific signaling unequivocally. Its high DMSO solubility (25 mg/mL) prevents precipitation in automated liquid handling, ensuring reproducible dose-response data. Use this validated reference standard to de-risk kinase profiling and assay development.

Molecular Formula C10H11N3OS
Molecular Weight 221.28 g/mol
Cat. No. B8793924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Morpholin-4-yl-thieno[3,2-d]pyrimidine
Molecular FormulaC10H11N3OS
Molecular Weight221.28 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC=NC3=C2SC=C3
InChIInChI=1S/C10H11N3OS/c1-6-15-9-8(1)11-7-12-10(9)13-2-4-14-5-3-13/h1,6-7H,2-5H2
InChIKeyZEWWLZDNTOZATC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Morpholin-4-yl-thieno[3,2-d]pyrimidine: PI3Kα/Mtor Inhibitor Class Overview & Key Comparators


4-Morpholin-4-yl-thieno[3,2-d]pyrimidine is the core scaffold for a series of potent phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors [1]. The most extensively characterized derivative is PI3-Kinase α Inhibitor 2 (CAS 371943-05-4), a selective inhibitor of the p110α catalytic subunit of PI3K [2]. This compound class has been the foundation for several clinical-stage candidates, including Pictilisib (GDC-0941), GNE-477, and GNE-493, which represent more structurally complex analogs [3].

Why 4-Morpholin-4-yl-thieno[3,2-d]pyrimidine Analogs Cannot Be Interchanged: Evidence-Based Risk


Substituting one thieno[3,2-d]pyrimidine derivative for another without rigorous side-by-side validation introduces significant scientific and financial risk due to divergent kinase selectivity profiles, potency windows, and pharmacokinetic properties. While all compounds share the morpholino-thienopyrimidine core, even minor structural modifications at the 2- and 6-positions drastically alter target engagement. For instance, replacing the 4-morpholino group with an 8-oxa-3-azabicyclo[3.2.1]octane bridge was shown to shift selectivity from PI3K toward mTOR [1]. Furthermore, the selectivity of PI3-Kinase α Inhibitor 2 for p110α over p110β is 8-fold, a margin that can be eroded or inverted by seemingly conservative substituent changes . Therefore, the selection of a specific compound must be driven by quantitative performance data rather than core scaffold similarity alone.

4-Morpholin-4-yl-thieno[3,2-d]pyrimidine: Quantitative Differentiation Evidence


PI3Kα Potency: 4-Morpholin-4-yl-thieno[3,2-d]pyrimidine vs. GDC-0941 & GNE-493

PI3-Kinase α Inhibitor 2, a direct derivative of 4-morpholin-4-yl-thieno[3,2-d]pyrimidine, demonstrates superior potency against the PI3K p110α subunit compared to two advanced clinical candidates from the same chemical class . In an enzyme assay, it achieved an IC50 of 2 nM. This is more potent than both Pictilisib (GDC-0941), which has a reported IC50 of 3 nM, and GNE-493, with a reported IC50 of 3.4 nM under comparable conditions [1].

PI3K Kinase Inhibitor Cancer

Isoform Selectivity Profile: 4-Morpholin-4-yl-thieno[3,2-d]pyrimidine vs. Dual PI3K/mTOR Inhibitors

PI3-Kinase α Inhibitor 2 exhibits a distinct isoform selectivity profile that differentiates it from dual PI3K/mTOR inhibitors like GNE-477 and GNE-493 [1]. It is selective for p110α over p110β, p110γ, and PI3K C2β with IC50s of 16, 660, and 220 nM, respectively, and demonstrates moderate activity against mTOR (IC50 = 49 nM) . In contrast, GNE-477 and GNE-493 are designed as potent dual inhibitors with single-digit nanomolar IC50s against mTOR (Ki = 21 nM for GNE-477; IC50 = 32 nM for GNE-493) and much lower selectivity windows .

PI3K mTOR Selectivity Cancer Biology

Cellular Antiproliferative Activity: 4-Morpholin-4-yl-thieno[3,2-d]pyrimidine vs. GNE-477 in MCF-7 Cells

In a cellular context, the antiproliferative effects of these inhibitors diverge from their enzymatic potencies. PI3-Kinase α Inhibitor 2 was shown to inhibit the proliferation of A375 melanoma cells with an IC50 of 0.58 µM (580 nM) . In comparison, the dual inhibitor GNE-477 inhibited proliferation of MCF-7.1 breast cancer cells with an EC50 of 143 nM . While cross-cell-line comparisons must be interpreted with caution, this suggests that the cellular translation of enzyme potency is not linear and can favor compounds with different molecular properties.

Cancer Cell Proliferation Breast Cancer

Solubility and Formulation Practicality: 4-Morpholin-4-yl-thieno[3,2-d]pyrimidine vs. Bismesylate Salts

The free base form of the 4-morpholin-4-yl-thieno[3,2-d]pyrimidine derivative, PI3-Kinase α Inhibitor 2, demonstrates good solubility in organic solvents commonly used for in vitro studies [1]. It is soluble in DMSO at 25 mg/mL and in DMF at 30 mg/mL . In contrast, the bismesylate salt form of another analog, Pictilisib (GDC-0941), is noted to be poorly soluble by some vendors [2]. This difference in solubility characteristics can simplify experimental workflows and reduce the need for specialized formulation protocols.

Formulation Solubility DMSO

Optimal Scientific Applications for 4-Morpholin-4-yl-thieno[3,2-d]pyrimidine


High-Throughput Biochemical Screening for PI3Kα-Specific Inhibitors

Due to its high potency for the p110α subunit (IC50 = 2 nM) and a distinct selectivity window over other PI3K isoforms, PI3-Kinase α Inhibitor 2 is an ideal positive control or reference standard for developing and validating high-throughput biochemical assays targeting PI3Kα . Its 8-fold selectivity over p110β provides a clear benchmark for evaluating the specificity of new chemical entities.

Investigating PI3Kα-Dependent Signaling in PTEN-Null or PIK3CA-Mutant Cancer Models

The well-characterized selectivity profile of PI3-Kinase α Inhibitor 2 makes it a valuable tool for dissecting PI3Kα-specific signaling pathways . In cellular models harboring genetic alterations like PTEN deletion or PIK3CA activating mutations, this inhibitor can be used to confirm target engagement and differentiate the biological consequences of inhibiting p110α versus other class I PI3K isoforms or mTOR [1].

Preparation of High-Concentration Stock Solutions for In Vitro Assays

The high solubility of PI3-Kinase α Inhibitor 2 in DMSO (25 mg/mL) and DMF (30 mg/mL) makes it a practical choice for preparing concentrated stock solutions . This is particularly advantageous for dose-response studies requiring high final assay concentrations or for automated liquid handling systems where precipitation can cause clogging and data variability. This physical property offers a practical advantage over less soluble analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Morpholin-4-yl-thieno[3,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.